4,5-Dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrile is a chemical compound characterized by its unique spirocyclic structure, which includes an oxirane ring fused to a cyclobutane ring and a nitrile group attached to the cyclobutane. Its molecular formula is C₈H₁₁NO, and it has a molecular weight of 137.18 g/mol. This compound is of interest in various fields, including organic synthesis and medicinal chemistry, due to its potential applications as a building block for more complex molecules and its role in drug development.
The compound can be sourced from chemical suppliers specializing in fine chemicals and research materials. It falls under the classification of spirocyclic compounds, specifically those containing oxirane and nitrile functional groups. Its IUPAC name reflects its structural features, indicating the presence of both the spirocyclic arrangement and the functional groups.
The synthesis of 4,5-Dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrile typically involves the reaction of 3-methylenecyclobutane-1-carbonitrile with an oxidizing agent. A common synthetic route utilizes N-bromosuccinimide in aqueous dioxane, followed by dehydrobromination to yield the desired product.
The molecular structure of 4,5-Dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrile can be described as follows:
| Property | Value |
|---|---|
| IUPAC Name | 4,5-Dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrile |
| InChI | InChI=1S/C8H11NO/c1-5-3-8(6(5)2)7(4-9)10-8/h5-7H,3H2,1-2H3 |
| InChI Key | XEZNLSZBCIPBTI-UHFFFAOYSA-N |
| Canonical SMILES | CC1CC2(C1C)C(O2)C#N |
4,5-Dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrile can undergo several chemical reactions:
The major products from these reactions include:
The mechanism of action for 4,5-Dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrile involves interactions through its functional groups:
These interactions can modulate biological pathways and enzyme activities, making this compound significant in biochemical studies.
The physical properties include:
Key chemical properties are:
Physical and chemical properties are crucial for determining the usability of this compound in various applications.
4,5-Dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrile finds several applications in scientific research:
This compound's unique structural features make it a valuable asset in various fields of research and industry, highlighting its versatility and importance in advancing chemical sciences.
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2